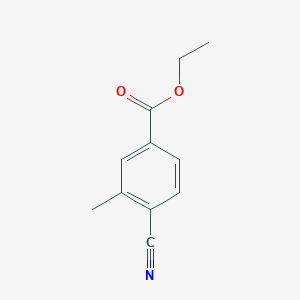

Benzoic acid, 4-cyano-3-methyl-, ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWHPNPRSVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identification

4-Cyano-3-methylbenzoic acid ethyl ester is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methyl group, and an ethyl carboxylate group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) Registry Number for 4-Cyano-3-methylbenzoic acid ethyl ester has not been prominently indexed in publicly accessible databases. However, the CAS numbers for the parent carboxylic acid and the corresponding methyl ester are well-documented:

| Compound Name | CAS Number |

| 4-Cyano-3-methylbenzoic acid | 73831-13-7[1] |

| 4-Cyano-3-methylbenzoic acid methyl ester | 25978-68-1[2] |

The absence of a dedicated CAS number for the ethyl ester likely reflects its status as a research chemical that is synthesized on demand rather than being a widely available commercial product. Researchers working with this compound should meticulously document their synthesis and characterization data.

Predicted Physicochemical Properties

The physicochemical properties of 4-Cyano-3-methylbenzoic acid ethyl ester can be predicted based on its structure and by comparison with analogous compounds like ethyl 4-cyanobenzoate (CAS: 7153-22-2)[3][4] and ethyl 4-methylbenzoate (CAS: 94-08-6).

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₁NO₂ | Based on structural composition. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or oil | Similar to ethyl 4-cyanobenzoate (mp 52-54 °C)[3] and ethyl 4-methylbenzoate (liquid).[5] |

| Boiling Point | > 200 °C | Expected to be higher than ethyl 4-methylbenzoate (239 °C). |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Typical for aromatic esters. |

Synthesis of 4-Cyano-3-methylbenzoic Acid Ethyl Ester

The synthesis of the title compound is most logically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 4-Cyano-3-methylbenzoic Acid

A common and effective method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amino compound.

Caption: Workflow for the synthesis of 4-Cyano-3-methylbenzoic acid.

Experimental Protocol:

-

Diazotization: 4-Amino-3-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared.

-

The cold diazonium salt solution is slowly added to the cyanide solution. The reaction is often heated gently to drive it to completion.

-

Upon completion, the reaction mixture is acidified and the product, 4-Cyano-3-methylbenzoic acid, is extracted with an organic solvent.

-

The crude product is purified by recrystallization.

Esterification to 4-Cyano-3-methylbenzoic Acid Ethyl Ester

The most straightforward method for the esterification of a carboxylic acid is the Fischer esterification.

Sources

- 1. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl 4-cyanobenzoate 99 7153-22-2 [sigmaaldrich.com]

- 4. Ethyl 4-cyanobenzoate [webbook.nist.gov]

- 5. Ethyl 4-methylbenzoate (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Safety Data Sheet (SDS) for ethyl 4-cyano-3-methylbenzoate

The following technical guide provides an in-depth safety and handling analysis of Ethyl 4-cyano-3-methylbenzoate , structured for researchers and drug development professionals.

CAS Number: 1261674-52-5 | Formula: C₁₁H₁₁NO₂ | Molar Mass: 189.21 g/mol [1]

Executive Summary & Chemical Identity

Ethyl 4-cyano-3-methylbenzoate is a specialized intermediate used primarily in the synthesis of pharmaceutical pharmacophores, including benzamidine derivatives and heterocyclic antibiotics (e.g., cystobactamids).[1][2] Its dual functionality—an electrophilic ester and a reducible nitrile—makes it a versatile "molecular scaffold" but also introduces specific toxicological risks requiring rigorous containment.

This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's hazards to inform smarter experimental design.

Chemical Constants Table

| Property | Value | Source/Validation |

| CAS Number | 1261674-52-5 | ChemicalBook / GuideChem [1] |

| IUPAC Name | Ethyl 4-cyano-3-methylbenzoate | Calculated |

| Molecular Weight | 189.21 g/mol | Standard Atomic Weights |

| Appearance | Off-white to pale yellow solid (Predicted) | Analogous to Ethyl 4-cyanobenzoate |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | Lipophilic Ester Profile |

| LogP (Predicted) | ~2.6 - 2.8 | Hydrophobic (Bioaccumulation unlikely) |

Hazard Identification & Mechanistic Toxicology

Signal Word: WARNING

The safety profile of this compound is dictated by its functional groups. Researchers must treat it as a Class 4 Acute Toxin until specific LD50 data proves otherwise.

Functional Group Hazards

-

The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can theoretically release cyanide ions, though this is rare with stable benzoates. The primary risk is chemical asphyxiation at high doses and neurotoxicity .

-

The Ester Moiety (-COOEt): Susceptible to hydrolysis by mucosal esterases. Upon contact with eyes or mucous membranes, hydrolysis releases ethanol and 4-cyano-3-methylbenzoic acid , causing localized acidification and irritation (H319/H315).

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |

Safe Handling Protocols & Engineering Controls

Causality: The lipophilic nature of the compound allows it to penetrate the stratum corneum (skin barrier). Standard latex gloves are insufficient due to the permeation potential of the carrier solvents (DCM/DMSO) often used with this reagent.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator .

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness) are acceptable for solid handling.

-

Critical Note: If dissolved in Dichloromethane (DCM), use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades rapidly in DCM, exposing skin to the dissolved nitrile compound.

-

-

Ocular: Chemical splash goggles. Face shield required during scale-up (>10 g) reactions.

Engineering Controls

-

Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity .

-

Static Control: As a dry organic powder, electrostatic discharge is a risk. Ground all glassware during transfer to prevent dust explosion ignition.

Emergency Response Decision Logic

The following diagram outlines the critical decision path for spills and exposure.

Figure 1: Emergency Response Decision Matrix for Ethyl 4-cyano-3-methylbenzoate events.

Synthesis & Application Context

Understanding the downstream utility validates the need for specific purity and handling standards. This compound is a "Gateway Intermediate."

Synthetic Utility

-

Benzamidine Synthesis: The nitrile group is frequently converted to an amidine (Pinner reaction) for protease inhibitors (e.g., Factor Xa inhibitors).

-

Reduction to Amines: Catalytic hydrogenation converts the nitrile to a benzylamine, a core structure in many CNS-active drugs.

-

Hydrolysis: Selective hydrolysis yields 4-cyano-3-methylbenzoic acid , a building block for cystobactamid antibiotics [2].

Figure 2: Synthetic divergence showing the compound's role in drug development.

Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated) . Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) if storing for >3 months.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Strong Acids/Bases: Will cause hydrolysis of the ester or hydration of the nitrile.

-

Moisture: Hygroscopic potential; moisture leads to slow hydrolysis, degrading purity.

-

Waste Disposal Considerations

Do not dispose of down the drain.

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Nitrogen Content: Incineration will generate NOx gases; ensure the facility is permitted for nitrogen-containing waste.

References

-

GuideChem. (2025). Chemical Properties of Ethyl 4-cyano-3-methylbenzoate (CAS 1261674-52-5).[1][3][4][5][6] Retrieved from

-

Leibniz Universität Hannover. (2020). Structural optimization and photopharmacological studies of the cystobactamids class of natural products. (Dissertation citing 4-cyano-3-methylbenzoic acid derivatives). Retrieved from

-

PubChem. (n.d.). Compound Summary for Ethyl 4-cyanobenzoate (Analogous Safety Data). National Library of Medicine. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. Page loading... [wap.guidechem.com]

- 4. 55696-50-9|tert-Butyl 4-cyanobenzoate|BLD Pharm [bldpharm.com]

- 5. 5325-95-1|2-Cyanoethyl benzoate|BLD Pharm [bldpharm.com]

- 6. 91804-23-8|Methyl 5-cyano-2-naphthoate|BLD Pharm [bldpharm.com]

Difference between methyl and ethyl 4-cyano-3-methylbenzoate

Technical Whitepaper: Comparative Analysis of Methyl and Ethyl 4-cyano-3-methylbenzoate in Pharmaceutical Synthesis

Executive Summary

In the high-precision landscape of medicinal chemistry, the selection between Methyl 4-cyano-3-methylbenzoate and Ethyl 4-cyano-3-methylbenzoate is rarely arbitrary.[1][2] While they share an identical pharmacophore—the 4-cyano-3-methylbenzoic acid core—their ester moieties dictate divergent physicochemical behaviors, processing parameters, and downstream applications.[1][2]

This guide analyzes these two intermediates not merely as structural homologs, but as distinct tools in the drug development arsenal.[2] The methyl variant (CAS 25978-68-1) is the industrial standard for process efficiency and crystallinity.[1] The ethyl variant (CAS 1261674-52-5), while less ubiquitous, offers critical advantages in lipophilicity modulation and toxicological safety profiles during metabolic studies.[1] This whitepaper serves as a definitive technical resource for researchers optimizing synthetic routes or evaluating prodrug kinetics.[2]

Part 1: Physicochemical Characterization

The primary distinction lies in the alkyl chain length, which influences molecular weight, lipophilicity (LogP), and solid-state properties.[2]

Table 1: Comparative Physicochemical Profile

| Property | Methyl 4-cyano-3-methylbenzoate | Ethyl 4-cyano-3-methylbenzoate | Technical Implication |

| CAS Number | 25978-68-1 | 1261674-52-5 | Critical for sourcing and regulatory filing.[1][2][3] |

| Molecular Formula | Ethyl adds one methylene ( | ||

| Molecular Weight | 175.19 g/mol | 189.21 g/mol | Mass balance calculations in scale-up.[2] |

| Predicted LogP | ~2.1 | ~2.6 | Ethyl is more lipophilic; better membrane permeability in early in vitro assays.[2] |

| Melting Point | High (Solid) | Lower (Low-melt Solid/Liquid) | Methyl esters generally pack better in crystal lattices (Carnelley’s Rule), facilitating purification via recrystallization.[2] |

| H-Bond Acceptors | 3 | 3 | Identical pharmacophoric binding potential.[2] |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of these esters typically proceeds via Fischer Esterification or nucleophilic acyl substitution.[2] The choice of alcohol (Methanol vs. Ethanol) dictates the product, but the kinetics of these reactions differ due to steric effects at the carbonyl center.

Reaction Thermodynamics & Kinetics

The methyl group is sterically smaller than the ethyl group.[2] Consequently:

-

Formation Rate: Methanol attacks the protonated carbonyl more rapidly than ethanol (

).[2] -

Hydrolysis Rate: The reverse reaction (hydrolysis) is also faster for the methyl ester.[2] This makes the methyl ester a "labile" protecting group, whereas the ethyl ester offers slightly higher stability against spontaneous hydrolysis in aqueous buffers.[1]

Visualization of Synthetic Workflow

The following diagram outlines the parallel synthesis and the critical divergence in metabolic byproducts.

Figure 1: Parallel synthetic pathways demonstrating steric influence on kinetics and metabolic divergence.

Part 3: Reactivity Profile & Stability

Hydrolysis Mechanism (The "Difference" in Stability)

In basic conditions (

-

Methyl Ester: Rapid hydrolysis.[2] Ideal if the ester is a transient protecting group intended to be removed quickly.

-

Ethyl Ester: Slower hydrolysis.[2] Preferred if the compound must survive longer in aqueous media (e.g., during prolonged workups or biological assays).

Transesterification Risk

Researchers must be vigilant when using these compounds in alcoholic solvents.[2] Dissolving the Methyl ester in Ethanol (with trace acid/base) will lead to scrambling, producing a mixture of methyl and ethyl esters.

-

Rule of Thumb: Always match the solvent to the ester alkyl group during recrystallization (e.g., recrystallize Methyl ester from Methanol/Hexane, not Ethanol).[2]

Part 4: Application in Drug Development

Toxicity of Metabolites

This is the most critical biological differentiator.[2]

-

Methyl Ester: Hydrolyzes to release Methanol , which metabolizes to formaldehyde and formic acid (neurotoxic).[2] This makes methyl esters less desirable as prodrugs for high-dose therapies, though acceptable as intermediates.[1][2]

-

Ethyl Ester: Hydrolyzes to release Ethanol , which is pharmacologically tolerated in small quantities.[2] If the 4-cyano-3-methylbenzoate moiety is part of a prodrug strategy, the Ethyl variant is safer.[1]

Solubility Engineering

The Ethyl ester's higher lipophilicity (LogP ~2.[2]6) makes it superior for:

-

Cell Permeability Assays: Easier passive diffusion through lipid bilayers.[2]

-

Formulation: Better solubility in lipid-based excipients (e.g., Miglyol, Corn Oil) compared to the more crystalline methyl ester.[2]

Part 5: Experimental Protocols

These protocols are designed to be self-validating. If the yield is <70%, check water content in the alcohol (equilibrium shift).

Protocol A: Synthesis of Methyl 4-cyano-3-methylbenzoate

Target: High-purity crystalline intermediate.

-

Charge: In a 250 mL round-bottom flask, dissolve 10.0 g (62 mmol) of 4-cyano-3-methylbenzoic acid (CAS 73831-13-7) in 100 mL of anhydrous Methanol .

-

Catalyst: Add 1.0 mL concentrated

dropwise. -

Reflux: Heat to reflux (65°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

-

Validation: Starting material (

) should disappear; Product (

-

-

Workup: Cool to 0°C. The methyl ester often precipitates directly.[2] If not, evaporate methanol to 20% volume and pour into ice water.

-

Purification: Filter the white solid. Recrystallize from minimal hot methanol.

-

Expected Yield: 85-95%.[1]

-

Protocol B: Comparative Hydrolysis Kinetics

Target: Determine steric stability.

-

Prepare Solutions: Dissolve 1.0 mmol of Methyl ester in 10 mL THF. Dissolve 1.0 mmol of Ethyl ester in 10 mL THF.

-

Initiate: Add 10 mL of 1M NaOH to both vials simultaneously at 25°C.

-

Monitor: Aliquot 100 µL every 5 minutes into excess dilute HCl (quench). Analyze via HPLC.

-

Result: Plot concentration vs. time. The Methyl ester curve will show a steeper decay (shorter

) than the Ethyl ester.[2]

References

-

National Institutes of Health (PubChem). (2025). Compound Summary: 4-Cyano-3-methylbenzoic acid (CAS 73831-13-7).[1][2][3][5][6] Retrieved from [Link]

-

Ingold, C. K. (1969).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text for BAc2 ester hydrolysis mechanism).

-

European Patent Office. (2010).[2] EP 2202232 A1: 1,2,4-oxadiazole derivatives and their therapeutic use.[2] (Cites synthesis of Methyl 4-cyano-3-methylbenzoate from the bromo-precursor). Retrieved from [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 73831-13-7 4-Cyano-3-methylbenzoic acid AKSci X8066 [aksci.com]

- 6. 4-Cyano-2-methylbenzoic acid | CAS#:1975-53-7 | Chemsrc [chemsrc.com]

Technical Deep Dive: 4-Cyano-3-Methylbenzoic Acid Scaffolds

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and SAR Specialists

Executive Summary: The "Methyl Scan" in Rational Drug Design

In the landscape of androgen receptor (AR) antagonists and non-steroidal mineralocorticoid receptor antagonists (MRAs), the 4-cyano-3-substituted benzoate motif is a pharmacophore of critical importance. While the 4-cyano-3-(trifluoromethyl) moiety serves as the "warhead" anchor in blockbuster drugs like Enzalutamide and Apalutamide , the 4-cyano-3-methyl analog represents a pivotal tool for Structure-Activity Relationship (SAR) deconvolution.

This guide provides a rigorous technical analysis of 4-cyano-3-methylbenzoic acid (CAS 73831-13-7) . It moves beyond basic cataloging to explore its role as a steric and electronic probe, detailing high-fidelity synthetic routes and downstream derivatization protocols essential for optimizing ligand-binding affinity.

Structural Significance & Bioisosterism

The 4-cyano-3-methylbenzoic acid scaffold acts as a lower-lipophilicity bioisostere to the trifluoromethyl variants. In late-stage lead optimization, switching a -CF3 group to a -CH3 group is a standard strategy to modulate metabolic stability and solubility without drastically altering the steric footprint.

Comparative Physicochemical Profile (The "Methyl vs. Trifluoromethyl" Exchange)

| Property | 4-Cyano-3-Methyl Moiety | 4-Cyano-3-Trifluoromethyl Moiety | Impact on Drug Design |

| Van der Waals Volume | ~23 ų | ~42 ų | Methyl is significantly smaller; useful for probing steric clashes in the Ligand Binding Domain (LBD). |

| Electronic Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | Methyl reduces the electrophilicity of the nitrile, potentially increasing metabolic stability against hydrolysis. |

| Lipophilicity ( | 0.56 | 0.88 | Methyl analogs generally have lower LogP, improving aqueous solubility. |

| Metabolic Liability | Benzylic oxidation risk | High metabolic stability | Methyl groups can be metabolic "soft spots" (CYP450 oxidation), useful for designing soft drugs. |

Synthetic Architecture: Robust Manufacturing Routes

While classical Rosenmund-von Braun cyanations (using stoichiometric CuCN at high temperatures) are historically cited, they suffer from harsh conditions and difficult workups. The modern "Gold Standard" protocol utilizes Palladium-Catalyzed Cyanation on the ester intermediate to maximize yield and safety.

The Optimized Synthetic Workflow (Ester-Mediated Route)

Direct cyanation of the free acid often poisons the Palladium catalyst. The recommended industrial workflow involves a three-step sequence: Esterification

Step-by-Step Protocol

Step 1: Esterification

-

Substrate: 4-Bromo-3-methylbenzoic acid.

-

Reagents: Methanol (solvent/reactant), H₂SO₄ (cat).

-

Conditions: Reflux, 4-6 hours.

-

Checkpoint: Monitor TLC for disappearance of the acid. Quantitative conversion is expected.

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

-

Substrate: Methyl 4-bromo-3-methylbenzoate.

-

Reagents: Zinc Cyanide (Zn(CN)₂ - 0.6 equiv), Pd(PPh₃)₄ (3-5 mol%).

-

Solvent: Anhydrous DMF or NMP (degassed).

-

Conditions: 85°C - 100°C under Argon atmosphere for 12-16 hours.

-

Workup (Safety Critical): Quench with dilute FeSO₄ or bleach to neutralize residual cyanide. Extract with EtOAc.

-

Insight: Zn(CN)₂ is preferred over NaCN/KCN because it releases cyanide ions slowly, preventing catalyst deactivation (the "poisoning" effect).

Step 3: Controlled Hydrolysis

-

Substrate: Methyl 4-cyano-3-methylbenzoate.

-

Reagents: LiOH (2.0 equiv) in THF/Water (3:1).

-

Conditions: 0°C to RT. Avoid heating to prevent hydrolysis of the nitrile to the amide.

-

Purification: Acidify to pH 3 with 1N HCl; the product precipitates as a white solid.

Visualization of Synthetic Logic

Figure 1: Optimized 3-step synthetic pathway avoiding catalyst poisoning and nitrile hydrolysis.

Derivatization & Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10][11]

Once synthesized, the 4-cyano-3-methylbenzoic acid core serves as a versatile branching point. The orthogonal reactivity of the carboxylic acid and the nitrile group allows for the construction of complex heterocycles.

The "Warhead" Construction (Thiohydantoins)

In the context of Androgen Receptor antagonists (like Enzalutamide analogs), the carboxylic acid is converted into a thiohydantoin ring.

-

Amide Coupling: React acid with an aniline derivative using EDC/HOBt or SOCl₂.

-

Cyclization: React the resulting amide with an isothiocyanate (e.g., 2-fluoro-4-isothiocyanatobenzonitrile) to close the thiohydantoin ring.

Bioisosteric Transformations

-

Tetrazole Formation: Reaction of the nitrile with NaN₃/NH₄Cl yields a tetrazole, a classic bioisostere for the carboxylic acid, improving metabolic stability.

-

Oxadiazoles: Condensation of the acid with amidoximes generates 1,2,4-oxadiazoles, often used to improve lipophilicity and membrane permeability.

Derivatization Decision Tree

Figure 2: Divergent synthetic utility of the core scaffold for library generation.

Analytical Characterization Standards

To ensure the integrity of the scaffold during synthesis, the following analytical signatures must be verified.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~2230 cm⁻¹ (Sharp) | Confirm presence of Nitrile (-CN) . Absence indicates hydrolysis. |

| IR Spectroscopy | ~1680-1700 cm⁻¹ (Broad) | Confirm Carboxylic Acid (C=O) . |

| ¹H NMR (DMSO-d₆) | δ ~2.55 ppm (Singlet) | Methyl group (Ar-CH₃). Distinct from solvent peak.[1] |

| ¹H NMR (DMSO-d₆) | δ ~13.0-13.5 ppm (Broad) | Carboxylic Acid proton . Disappears with D₂O shake. |

| ¹³C NMR | ~118 ppm | Cyano carbon . |

References

-

Weissman, S. A., et al. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Foundational protocol for Pd-catalyzed cyanation).

-

Tseng, C. C., et al. (2019).[3] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[3][4] Journal of Medicinal Chemistry. Link (Discussion on CF3 vs CH3 bioisosterism).

-

PubChem. (2025).[5] 4-Cyano-3-methylbenzoic acid Compound Summary. National Library of Medicine. Link (Physical properties and CAS verification).

-

BenchChem. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous protocols). Link (Process chemistry troubleshooting).

-

ChemicalBook. (2025). Methyl 3-cyano-4-methylbenzoate Synthesis. Link (Precursor esterification data).

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 4-cyano-3-methylbenzoate via Sandmeyer Cyanation

Topic: Sandmeyer reaction protocol for ethyl 4-cyano-3-methylbenzoate preparation Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details the protocol for synthesizing ethyl 4-cyano-3-methylbenzoate from ethyl 4-amino-3-methylbenzoate using the Sandmeyer reaction. While transition-metal-catalyzed cyanations (e.g., Pd-catalyzed Rosenmund-von Braun) offer alternatives, the Sandmeyer route remains the industrial standard for cost-efficiency and scalability, provided that cyanide handling risks are rigorously managed.

This guide emphasizes the critical neutralization step often omitted in academic texts—balancing the pH between the acidic diazonium salt and the basic cyanide solution to prevent the evolution of lethal hydrogen cyanide (HCN) gas while maximizing yield.

Strategic Analysis & Rationale

Why Sandmeyer?

-

Cost Efficiency: Copper(I) cyanide (CuCN) is significantly less expensive than Palladium catalysts required for aryl halide cyanation.

-

Precursor Availability: The starting material, ethyl 4-amino-3-methylbenzoate, is a common intermediate easily derived from the nitration and reduction of ethyl 4-methylbenzoate or esterification of the amino acid.

-

Regioselectivity: The reaction strictly preserves the substitution pattern of the aniline precursor, avoiding isomer mixtures common in some electrophilic aromatic substitutions.

Mechanistic Pathway

The reaction proceeds via a radical-nucleophilic aromatic substitution (

Figure 1: Mechanistic pathway of the Sandmeyer cyanation involving Single Electron Transfer (SET).

High-Priority Safety Protocol: Cyanide Handling

WARNING: LETHAL HAZARD This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN) . Contact with acid releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[4][5]

-

Engineering Controls: All operations must occur in a certified, high-velocity fume hood.

-

HCN Monitoring: A portable HCN detector must be active near the sash.

-

No Acid/Cyanide Mixing: The diazonium solution (acidic) must be neutralized or added to a highly buffered basic cyanide solution. Never add solid cyanide to the acidic diazonium mixture.

-

Waste Oxidation: All aqueous waste must be treated with 10-15% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.

Experimental Protocol

Reagents and Stoichiometry[7][8]

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 10g Start) | Role |

| Ethyl 4-amino-3-methylbenzoate | 179.22 | 1.0 | 10.0 g | Substrate |

| Hydrochloric Acid (conc. 37%) | 36.46 | 3.0 | ~14 mL | Diazotization Acid |

| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | 4.23 g | Diazotization Agent |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 6.00 g | Cyanation Reagent |

| Sodium Cyanide (NaCN) | 49.01 | 2.5 | 6.84 g | Complexing Agent |

| Sodium Carbonate (Na2CO3) | 105.99 | ~1.5 | ~8.9 g (as needed) | Neutralization Buffer |

| Water (Distilled) | 18.02 | Solvent | ~100 mL | Solvent |

| Toluene/Ethyl Acetate | - | - | 100 mL | Extraction |

Step-by-Step Methodology

Phase A: Preparation of the Sandmeyer Reagent (Cuprate Complex)

Causality: CuCN is insoluble in water. It must be complexed with excess cyanide (NaCN or KCN) to form the soluble tetracyanocuprate species

-

In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, dissolve NaCN (6.84 g) in water (40 mL) .

-

Cool the solution to 0–5 °C.

-

Add CuCN (6.00 g) in small portions with vigorous stirring.

-

Observation: The mixture will warm slightly and turn into a clear, pale yellow or colorless solution. Keep at 0–5 °C.

Phase B: Diazotization

Causality: Temperature control is vital. Above 5°C, the diazonium salt may hydrolyze to the phenol (ethyl 4-hydroxy-3-methylbenzoate), reducing yield.

-

In a separate 250 mL beaker, suspend Ethyl 4-amino-3-methylbenzoate (10.0 g) in water (30 mL) .

-

Add conc. HCl (14 mL) dropwise. Stir until the amine converts to the hydrochloride salt (may remain a suspension).

-

Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

-

Dissolve NaNO2 (4.23 g) in water (10 mL) .

-

Dropwise Addition: Add the NaNO2 solution to the amine mixture subsurface via pipette or dropping funnel over 20 minutes. Maintain temp < 5 °C.

-

Self-Validating Checkpoint: After addition, spot an aliquot on Starch-Iodide paper . Immediate blue/black color confirms excess nitrous acid (successful diazotization). If negative, add small aliquots of NaNO2 until positive.

-

pH Adjustment (CRITICAL): Carefully neutralize the cold diazonium solution to pH ~6–7 using solid Na2CO3 or saturated Sodium Acetate. Do not allow temp to rise. This prevents massive HCN evolution when mixed with the cyanide solution.

Phase C: The Sandmeyer Reaction[1][2][3][6][7][8][9]

-

Transfer the neutralized (pH 6–7) diazonium solution into a dropping funnel attached to the RBF containing the CuCN/NaCN solution (from Phase A).

-

Addition: Add the diazonium solution dropwise to the copper solution over 30–45 minutes.

-

Note: Nitrogen gas (

) will evolve.[6] Ensure the system is vented to a scrubber. -

Temperature: Keep the reaction mixture < 10 °C during addition to prevent decomposition.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

-

Optional Heating: If TLC shows incomplete conversion, heat gently to 50 °C for 30 minutes. (Caution: Higher temps increase impurity formation).

Phase D: Workup and Purification

-

Quench: Cool the mixture to room temperature.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) or Toluene.

-

Safety: The aqueous layer contains excess cyanide. Do not dispose down the drain. Treat immediately (see Section 5).

-

-

Washing: Wash the combined organic layers with:

-

10% NaOH (2 x 30 mL) to remove any phenolic byproducts.

-

Water (1 x 50 mL).

-

Brine (1 x 50 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Expected Yield: 65–75% Appearance: Off-white to tan solid.

Workflow Visualization

Figure 2: Operational workflow emphasizing the convergence of the diazonium and copper complexes.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Phenol Formation | Reaction temperature too high during diazotization. | Maintain T < 5 °C strictly. Ensure rapid stirring. |

| Excessive Foaming | Rapid | Slow down the addition rate of diazonium salt to the copper solution. Use a larger reaction vessel. |

| Blue/Green Organic Layer | Copper salts carrying over into extraction. | Wash organic layer with 5% EDTA solution or aqueous ammonia to chelate copper. |

| Negative Starch-Iodide Test | Insufficient Nitrite or Nitrite decomposition. | Add additional 0.1 eq of NaNO2 until the test is positive and stable for 5 mins. |

References

-

Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate." Org.[10][11] Synth. 1976, 56, 63. [Link] (Precursor synthesis foundation).

- Vogel, A. I. "Sandmeyer Reaction: Preparation of p-Tolunitrile." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-

Dartmouth College EHS. "Standard Operating Procedure: Cyanide Salts." [Link] (Safety and Waste Management).

- Beletskaya, I. P., et al. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 2004.

Sources

- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. grokipedia.com [grokipedia.com]

- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. scispace.com [scispace.com]

- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. bu.edu [bu.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Cyanation of Ethyl 4-bromo-3-methylbenzoate

Executive Summary

This Application Note details the strategic conversion of Ethyl 4-bromo-3-methylbenzoate to Ethyl 4-cyano-3-methylbenzoate . This transformation is a critical step in synthesizing benzamide-based pharmacophores.

The Core Challenge: The substrate features a methyl group at the 3-position, ortho to the bromine leaving group. This introduces steric hindrance that impedes the oxidative addition step of the catalytic cycle. Furthermore, the resulting nitrile is susceptible to hydrolysis under harsh conditions, threatening the integrity of the ethyl ester moiety.

This guide prioritizes Palladium-catalyzed cross-coupling over traditional copper-mediated (Rosenmund-von Braun) methods to ensure high purity profiles required for drug development. We present two validated workflows: a Robust "Workhorse" Protocol using Zinc Cyanide and a "Green" Protocol using Potassium Ferrocyanide.

Reagent Selection Matrix

The choice of cyanating agent is the single most critical variable in this synthesis.

| Reagent | Formula | Role | Pros | Cons | Recommendation |

| Zinc Cyanide | Reagent | Slow-release mechanism. Covalent nature prevents high concentrations of free | Highly toxic solid. Requires disposal as heavy metal waste. | Primary Choice for scale-up and difficult substrates. | |

| Potassium Ferrocyanide | Reagent | Non-toxic solid. Releases cyanide only upon heating with catalyst. Environmentally benign. | Requires higher catalyst loading or specialized ligands for sterically hindered substrates. | Secondary Choice for green chemistry compliance. | |

| Copper(I) Cyanide | Reagent | Traditional stoichiometric reagent.[1] | High temperatures (>150°C) risk ester hydrolysis. Difficult workup (copper waste). | Not Recommended for pharmaceutical intermediates. | |

| Pd(0) Sources | Catalyst | Robust oxidative addition source. | Dibenzylideneacetone (dba) can act as a competitive ligand. | Standard Catalyst.[2] | |

| Ligand (dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Ligand | Large bite angle. Facilitates reductive elimination in sterically crowded systems (ortho-methyl). | Moderately expensive. | Critical for this substrate. |

Critical Mechanistic Pathway

Understanding the mechanism explains why specific reagents are chosen. The ortho-methyl group slows down Step 1 (Oxidative Addition) . Therefore, electron-rich, bulky ligands are required to drive this step. Conversely, high concentrations of free cyanide (from NaCN/KCN) will bind irreversibly to Palladium in Step 2 , killing the catalyst (the "Cyanide Effect").

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the ortho-methyl group and the risk of catalyst poisoning.

Experimental Protocols

Protocol A: The "Gold Standard" (Pd/Zn)

Best for: High yields, scale-up, and overcoming steric hindrance.

Materials:

-

Ethyl 4-bromo-3-methylbenzoate (1.0 equiv)[3]

- (0.6 equiv) [Note: Provides 2 CN groups]

- (2 mol%)

-

dppf (4 mol%) [Ligand]

-

Zinc Dust (10 mol%) [Activator: Reduces Pd(II) to Pd(0) rapidly]

-

Solvent: DMF (Anhydrous, degassed)

Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide,

, -

Solvation: Add anhydrous DMF (0.5 M concentration relative to substrate).

-

Degassing: Seal the vessel and sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.

-

Reaction: Heat to 120°C for 12–16 hours.

-

Why 120°C? The ortho-methyl group raises the activation energy. Standard 80°C protocols may stall.

-

-

Monitoring: Monitor by HPLC or GC. Look for the disappearance of the bromide peak.

-

Quench (CRITICAL): Cool to room temperature. Dilute with EtOAc. Pour into a beaker containing 10% aqueous

or diluted bleach.-

Science: This oxidizes/complexes any residual free cyanide, preventing gas evolution during workup.

-

-

Workup: Filter through Celite to remove Zinc solids. Wash organic layer with water (3x) to remove DMF. Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The nitrile product is typically more polar than the bromide starting material.

Protocol B: The "Green" Alternative (Pd/Ferrocyanide)

Best for: Safety-conscious labs avoiding solid cyanide handling.

Materials:

-

Ethyl 4-bromo-3-methylbenzoate (1.0 equiv)[3]

- (0.25 equiv)

- (2 mol%)

-

XPhos (4 mol%) [Buchwald Ligand - excellent for sterics]

- (1.0 equiv)

-

Solvent: DMAc / Water (10:1 ratio)

Procedure:

-

Catalyst Prep: Pre-stir

and XPhos in the solvent for 10 mins to form the active catalyst species. -

Addition: Add the substrate, ferrocyanide, and base.

-

Reaction: Heat to 100°C for 18 hours. The water is necessary to help solubilize the ferrocyanide salt slightly, allowing transfer of the CN group.

-

Workup: Similar to Protocol A, but the risk of free HCN is significantly lower.

Safety & Handling (The "Self-Validating" System)

Cyanide chemistry requires a "Buddy System" and specific antidotes on hand.

The Quenching Workflow: Never acidify the reaction mixture directly. Acid + Cyanide = HCN Gas (Lethal).[4]

Figure 2: Mandatory safety workflow for cyanide reaction workup.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or insufficient heat. | Ensure |

| Hydrolysis (Acid formation) | Wet solvent or accidental base hydrolysis. | Use anhydrous DMF. Ensure base (if used) is anhydrous |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 3:1 or 4:1. Add 10% Zn dust to stabilize Pd(0). |

| Stalled Reaction | Steric bulk of ortho-methyl. | Add 0.5 equiv of TMEDA (additive) or switch to microwave heating (140°C, 30 min). |

References

-

Mechanistic Insight on Zn(CN)2: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.

-

Green Chemistry Protocol (Ferrocyanide): Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004.

-

Handling Ortho-Substitution: Martin, R., & Buchwald, S. L. "Pd-Catalyzed Cyanation of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2007.

-

Cyanide Safety Guidelines: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, 2011.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Sandmeyer Cyanation of Ethyl 4-amino-3-methylbenzoate

Case ID: SAND-CY-043 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aryl Cyanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Converting ethyl 4-amino-3-methylbenzoate to ethyl 4-cyano-3-methylbenzoate presents two specific antagonistic factors:

-

Steric Hindrance: The 3-methyl group is ortho to the reaction center. While this slightly stabilizes the diazonium salt against thermal decomposition, it kinetically hinders the nucleophilic attack of the cyanide species, often leading to incomplete conversion or competitive hydrolysis (phenol formation).

-

Solubility Mismatch: The ethyl ester moiety decreases water solubility compared to the free acid, leading to heterogeneous diazotization which entraps unreacted amine.

The Solution Architecture: To maximize yield, we must move beyond standard textbook protocols. This guide implements a "Buffered Phase-Match" strategy: ensuring the diazonium species is fully solubilized during formation and strictly controlling pH during the cyanide transfer to prevent HCN evolution and "Sandmeyer tar" polymerization.

Experimental Workflow (Visualized)

The following diagram outlines the critical path and "Kill Steps" where the reaction most frequently fails.

Caption: Critical Path Analysis for Sandmeyer Cyanation. Note the pH adjustment step (Green) which is often omitted in low-yield attempts.

Module 1: The Diazotization (The Setup)

Objective: Generate a clean, soluble diazonium salt. If you have solids here, you will have low yields later.

Protocol Parameters

| Parameter | Setting | Technical Rationale |

| Solvent System | 2.5M HCl (aq) + Acetic Acid (20% v/v) | The ethyl ester is lipophilic. Pure aqueous HCl often results in a slurry. Acetic acid acts as a co-solvent to ensure the amine is in solution before nitrite addition. |

| Temperature | -5°C to 0°C | The 3-methyl group stabilizes the diazonium, but the ester is prone to hydrolysis if heated. Keep it cold. |

| Reagent | NaNO₂ (1.1 equiv) | Slight excess ensures complete conversion. |

| Endpoint | Starch-Iodide Paper | MUST turn instant blue/black. If not, add more nitrite. |

Troubleshooting "The Slurry"

Issue: The amine forms a thick white paste in HCl and doesn't dissolve. Fix:

-

Do not add NaNO₂ yet.

-

Add Glacial Acetic Acid dropwise until the paste thins or dissolves.

-

Alternatively, sonicate the mixture to break up aggregates.

-

Why? Diazotization is a reaction at the crystal surface if the amine is solid. This traps unreacted amine inside the crystal, leading to "tars" later when unreacted amine couples with the diazonium salt (Azo coupling).

Module 2: The Cyanation (The Yield Maker)

Objective: Replace

The "Neutralization" Secret

Most textbook failures occur here. The diazonium solution is strongly acidic (pH < 1). The Cyanide solution is strongly basic (pH > 11).

-

The Mistake: Pouring Acidic Diazo directly into Basic Cyanide.

-

The Result: Acid + Cyanide = HCN gas (Safety Hazard) + Loss of Nucleophile.

-

The Protocol: You must neutralize the Diazonium solution with Sodium Carbonate (

) to pH 5–6 (cold) before adding it to the copper solution.

Step-by-Step Protocol

-

Prepare the Catalyst: Dissolve CuCN (1.0 equiv) and NaCN (1.2 equiv) in water. The solution should be clear (forming the soluble

complex). Cool to 0°C.[1] -

Buffer the Diazo: Take your cold diazonium solution (from Module 1). Slowly add solid

or saturated solution while stirring vigorously.-

Target: pH paper shows pH 5–6.

-

Warning: Do not go > pH 7, or the diazonium will form a diazotate (unreactive).

-

-

The Addition: Add the Neutralized Diazo solution into the CuCN solution.

-

Note: Add a layer of Toluene or Ethyl Acetate (20% volume) on top of the CuCN solution before addition. This biphasic system extracts the nitrile as it forms, protecting it from hydrolysis.

-

-

Temperature Ramp: Allow to warm to Room Temp (20°C) over 2 hours. Do not heat above 50°C unless

evolution is sluggish.

Module 3: Workup & Purification (Copper Removal)

Issue: The "Blue Emulsion." Copper salts form sticky complexes with organic products.

The "Ammonia Wash" Technique:

-

Extract the reaction mixture with Ethyl Acetate (EtOAc).

-

Do not just wash with water.[2]

-

Wash the organic layer with 10% Ammonium Hydroxide (

) solution.-

Chemistry: Ammonia binds Cu(I)/Cu(II) to form the deep blue

complex, which is highly water-soluble.

-

-

Repeat until the aqueous layer is no longer blue.[2]

-

Wash with Brine, Dry (

), and Concentrate.

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose your specific failure mode.

Caption: Diagnostic logic for common Sandmeyer impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Palladium (Pd) catalysis instead? A: Yes, cyanation of aryl halides (using Zn(CN)2/Pd(PPh3)4) is generally cleaner but requires the aryl halide precursor. If you are starting from the amine, Sandmeyer is the direct route. If Sandmeyer yields remain <40% after optimization, convert the amine to the Iodide (Sandmeyer-Iodination is very high yield) and then perform Pd-catalyzed cyanation.

Q: My reaction foams excessively upon mixing. Why?

A: This is likely rapid

Q: The product has a persistent green tint. Is it pure? A: No, that is residual Copper. It acts as a Lewis Acid and can degrade your ester during storage. Perform a wash with saturated EDTA solution or the Ammonium Hydroxide wash described in Module 3.

References

-

Clarke, H. T.; Read, R. R. "o-Tolunitrile." Organic Syntheses, Coll.[3][4] Vol. 1, p. 514 (1941). (Foundational protocol for ortho-methyl substituted benzonitriles).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic... Compounds." Synthesis, 2007(1), 81-84.[3] (Reference for alternative diazotization solubilization strategies).

-

Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[3] (Mechanistic insights into copper catalysis cycles).

Sources

Technical Support Center: Purification of Ethyl 4-Cyano-3-Methylbenzoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of ethyl 4-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound from its bromo-precursors, such as ethyl 4-bromo-3-methylbenzoate. We will address common challenges encountered during purification and provide detailed, field-proven troubleshooting strategies and protocols.

Overview of Purification Challenges

The synthesis of ethyl 4-cyano-3-methylbenzoate from its corresponding aryl bromide typically involves a nucleophilic substitution reaction, often a metal-catalyzed cyanation (e.g., using palladium or copper catalysts). While the reaction itself can be robust, the purification process presents several distinct challenges:

-

Structural Similarity of Product and Starting Material: The product and its bromo-precursor possess very similar polarities, making their separation by standard chromatographic or recrystallization techniques non-trivial.

-

Residual Metal Catalysts: Palladium or copper catalysts used in the cyanation reaction can contaminate the final product, which is often unacceptable, especially in pharmaceutical applications.[1][2]

-

Potential for Hydrolysis: The nitrile and ester functional groups are susceptible to hydrolysis under acidic or basic conditions, potentially forming unwanted byproducts like carboxylic acids or amides.[3][4][5]

-

High-Boiling Solvents: Many cyanation reactions use high-boiling point solvents like DMF or NMP, which can be difficult to remove completely during workup.[6][7]

This guide provides a structured approach to overcoming these issues through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing ethyl 4-cyano-3-methylbenzoate from its bromo-precursor?

A1: The primary impurities you are likely to encounter are:

-

Unreacted Starting Material: Ethyl 4-bromo-3-methylbenzoate.

-

Metal Catalyst Residues: Insoluble or soluble palladium or copper species.

-

Hydrolysis Byproducts: 4-Cyano-3-methylbenzoic acid (from ester hydrolysis) or 4-carbamoyl-3-methylbenzoic acid ethyl ester (from nitrile hydrolysis).

-

Cyanide Salts: Unreacted cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) or their complexes.

Q2: My TLC plate shows two very close spots. How can I confirm which is the product and which is the starting material?

A2: The cyano (-CN) group is more polar than the bromo (-Br) group. Therefore, on a normal-phase silica gel TLC plate, the product, ethyl 4-cyano-3-methylbenzoate , will have a lower Retention Factor (Rf) value (it will travel less far up the plate) than the starting material, ethyl 4-bromo-3-methylbenzoate . You can confirm this by running TLCs of your starting material and the reaction mixture side-by-side.

Q3: Is column chromatography or recrystallization better for purifying this compound?

A3: The choice depends on the impurity profile and the desired scale.

-

Column Chromatography is generally the most effective method for separating the product from the structurally similar bromo-precursor, especially when significant amounts of the starting material remain.[8] It is also excellent for removing various other byproducts in a single step.

-

Recrystallization is an excellent technique for achieving very high purity, particularly if the crude product is already >90% pure.[9] It is often used as a final polishing step after chromatography to obtain crystalline material suitable for analysis or downstream applications.

Q4: My purified product has a grayish or off-white color. What is the likely cause and how can I fix it?

A4: A persistent color, especially gray, black, or sometimes green, is often indicative of residual metal catalyst contamination (e.g., palladium on carbon, copper salts).[10] Standard filtration may not be sufficient to remove finely dispersed metal particles. See the Troubleshooting Guide: Issue 2 for detailed protocols on removing metal catalysts using Celite filtration, activated carbon, or metal scavengers.[2][11][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Incomplete Separation of Product and Bromo-Precursor

-

Symptom: ¹H NMR analysis of the "purified" product shows characteristic peaks of both the cyano-product and the bromo-precursor. GC-MS analysis confirms the presence of two distinct compounds with the expected molecular weights.

-

Root Cause: Insufficient resolution during column chromatography due to a suboptimal solvent system.

-

Solution: Optimized Flash Column Chromatography

The key to separating these closely related compounds is to select a solvent system that maximizes the difference in their Rf values on a TLC plate. An ideal Rf for the target compound is around 0.2-0.35 for good separation.[8]

Workflow for Optimizing Separation:

Caption: Logic for optimizing TLC solvent conditions.

Recommended Solvent Systems:

The polarity of the eluent is critical. A gradient elution may be necessary for difficult separations.[13]

| Solvent System (v/v) | Typical Rf (Product) | Typical Rf (Bromo-Precursor) | Comments |

| 5% Ethyl Acetate / Hexanes | ~0.15 | ~0.25 | Good starting point for high resolution. May require a long column. |

| 10% Ethyl Acetate / Hexanes | ~0.30 | ~0.42 | A good balance of resolution and run time. |

| 15% Ethyl Acetate / Hexanes | ~0.45 | ~0.58 | Use if compounds are eluting too slowly. Resolution may decrease. |

| 5-20% Dichloromethane / Hexanes | Varies | Varies | Can sometimes provide different selectivity compared to ethyl acetate systems. |

Issue 2: Residual Metal Catalyst Contamination

-

Symptom: The final product is colored (gray, black, green, or brown). Elemental analysis (e.g., ICP-MS) indicates palladium or copper levels above acceptable limits (e.g., >10 ppm for APIs).[2]

-

Root Cause: Inefficient removal of homogeneous or heterogeneous catalysts during the initial workup.

-

Solutions:

-

Filtration through Celite: This is effective for removing agglomerated or heterogeneous catalysts like Pd/C.[10][11]

-

Activated Carbon Treatment: A cost-effective method for adsorbing dissolved or finely dispersed metal species.[2]

-

Metal Scavenger Resins: These are highly effective for reducing metal content to very low levels. They consist of a solid support (e.g., silica) functionalized with ligands (e.g., thiols) that chelate the metal.[2]

Protocol 1: Palladium Removal using Activated Carbon

-

Dissolution: Dissolve the crude or semi-purified product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

-

Adsorption: Add 5-10% w/w of activated carbon to the solution.

-

Stirring: Stir the suspension vigorously at room temperature for 2-12 hours. The optimal time should be determined experimentally.[2]

-

Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

-

Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the adsorbed product.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

Issue 3: Presence of Hydrolysis Byproducts

-

Symptom: ¹H NMR shows a broad singlet in the aromatic region and potentially the disappearance of the ethyl ester signals. LC-MS analysis reveals a peak with a mass corresponding to the carboxylic acid or amide derivative.

-

Root Cause: Exposure of the product to strong acid or base, often in the presence of water, during workup or chromatography. Silica gel itself is slightly acidic and can catalyze hydrolysis, especially with prolonged exposure.[8]

-

Solutions:

-

Neutral Workup: During the reaction workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH, and avoid strong acids. Ensure all extractions are performed quickly.

-

Use Anhydrous Conditions: Use dried solvents and perform operations under an inert atmosphere where possible to minimize contact with water.

-

Deactivate Silica Gel: If you suspect the silica gel is causing hydrolysis during chromatography, you can deactivate it.[13]

-

Protocol: Prepare a slurry of your silica gel in the chosen eluent system containing 1-2% triethylamine (Et₃N). Pack the column with this slurry and flush with at least one column volume of this solvent mixture before loading your sample.[13] This neutralizes the acidic sites on the silica surface.

-

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography Purification

This protocol assumes a crude product containing the desired ethyl 4-cyano-3-methylbenzoate and the bromo-precursor.

-

TLC Analysis: Determine the optimal solvent system as described in Issue 1 . A system of 10% ethyl acetate in hexanes is a good starting point.

-

Column Packing (Wet Slurry Method):

-

Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.[14]

-

In a beaker, prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample) in the initial, least polar eluent.[8]

-

Pour the slurry into the column. Use gentle tapping or air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[14]

-

Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[15]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

-

Carefully apply the sample solution to the top of the silica bed using a pipette.[16]

-

Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]

-

-

Elution:

-

Carefully add the eluent to the column.

-

Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

-

Begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.

-

-

Fraction Analysis:

-

Spot each fraction on a TLC plate.

-

Combine the fractions that contain the pure product (the lower Rf spot).

-

Combine fractions containing the starting material and any mixed fractions separately. Mixed fractions can potentially be re-chromatographed.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 4-cyano-3-methylbenzoate.

Protocol B: Recrystallization

This protocol is best for material that is already substantially pure (>90%).

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hotplate with stirring).

-

Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a fluted filter paper to remove them.

-

Crystallization:

-

Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]

-

Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

-

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

- Time.gov. (n.d.). Current time in Pasuruan, ID.

-

ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? Retrieved February 20, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]

-

Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved February 20, 2026, from [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]

-

Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 20, 2026, from [Link]

-

Reddit. (2023, October 13). Cyanation of aryl bromide. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of Ethyl 4-methylbenzoate. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 6). Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium. Retrieved February 20, 2026, from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved February 20, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 20, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 20, 2026, from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 20, 2026, from [Link]

-

ALS Global. (n.d.). Cyanide Analysis: Interferences, Challenges, Troubleshooting & Maximising Data Quality. Retrieved February 20, 2026, from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 20, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved February 20, 2026, from [Link]

-

ChemRxiv. (n.d.). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Retrieved February 20, 2026, from [Link]

-

University of York. (n.d.). How to run column chromatography. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.

-

ResearchGate. (2025, August 9). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Retrieved February 20, 2026, from [Link]

-

Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved February 20, 2026, from [Link]

Sources

- 1. Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. reddit.com [reddit.com]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. onyxipca.com [onyxipca.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chromatography [chem.rochester.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 16. chromtech.com [chromtech.com]

- 17. reddit.com [reddit.com]

Optimizing reaction temperature for 4-cyano-3-methylbenzoic acid esterification

Case ID: EST-CN-043 Status: Active Subject: Temperature Optimization & Protocol Design for Chemoselective Esterification

Executive Summary

You are attempting to esterify 4-cyano-3-methylbenzoic acid . This substrate presents a classic "Chemoselectivity vs. Kinetics" conflict. While the 3-methyl group exerts a steric influence, the primary failure mode is not steric hindrance at the reaction site, but rather the chemical instability of the 4-cyano (nitrile) group under standard esterification conditions.

High temperatures or strong acidic conditions (typical of Fischer esterification) risk hydrolyzing the nitrile into a primary amide (

This guide prioritizes chemoselectivity over raw reaction speed, recommending "Cold Alkylation" as the Gold Standard for laboratory scale, while providing optimized parameters for acid-chloride activation on larger scales.

Module 1: The Thermal Dilemma (Mechanistic Insight)

To optimize temperature, one must understand the competing reaction pathways. The 4-cyano group acts as a strong Electron Withdrawing Group (EWG), making the carboxylic acid carbonyl more electrophilic (good for esterification) but also making the nitrile carbon more susceptible to nucleophilic attack (bad for stability).

The "Ortho-Effect" Nuance

The 3-methyl group is meta to the carboxylic acid (reaction site) but ortho to the cyano group.

-

Impact on Esterification: Negligible.[1] The reaction center is accessible.

-

Impact on Stability: The ortho-methyl group provides a "steric shield" to the nitrile, offering slight protection against hydrolysis compared to non-substituted 4-cyanobenzoic acid. However, this protection is insufficient to withstand prolonged reflux in aqueous acid [1].

The Danger Zone: Pinner Reaction & Hydrolysis

Under anhydrous acidic conditions (e.g.,

Figure 1: Competing reaction pathways. Path 1 is the only desired outcome. Paths 2 and 3 are triggered by improper temperature or catalyst choice.

Module 2: Optimized Protocols

Method A: Base-Promoted "Cold" Alkylation (Gold Standard)

Best for: Lab scale (<10g), high purity, preserving the nitrile.

Mechanism:

-

Dissolution: Dissolve 1.0 eq of 4-cyano-3-methylbenzoic acid in anhydrous DMF (

). -

Deprotonation: Add 1.5 eq of Potassium Carbonate (

) or Cesium Carbonate (-

Note: The mixture will become a suspension.

-

-

Alkylation: Add 1.2 eq of Methyl Iodide (

) dropwise.-

Caution: MeI is toxic. Handle in a fume hood.

-

-

Reaction: Stir at

for 4–6 hours.-

Optimization: If conversion is slow (checked by TLC), warm to

. Do not exceed

-

-

Workup: Pour into ice water. The ester often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with EtOAc.[4]

Method B: Acid Chloride Activation (Scalable)

Best for: Scale-up (>10g), avoiding toxic alkyl halides.

Mechanism: Activation via Thionyl Chloride (

-

Activation: Suspend acid in Toluene (or neat). Add 1.5 eq

and 1 drop of DMF (catalyst). -

Heat: Heat to

(or mild reflux) for 2 hours until gas evolution ceases and solid dissolves.-

Critical Step: Evaporate all excess

and Toluene under vacuum. Re-dissolve the residue in fresh anhydrous DCM or THF. -

Why? Residual

generates

-

-

Esterification: Cool the acid chloride solution to

. -

Addition: Add excess anhydrous Methanol (MeOH) slowly. Add 1.1 eq Pyridine or Triethylamine (TEA) to scavenge

. -

Warm: Allow to warm to RT (

) . Do not heat.

Method C: Modified Fischer Esterification (Legacy/High Risk)

Best for: When reagents for A/B are unavailable.

Risk: High probability of hydrolysis.

Temperature Target:

-

Setup: Dissolve acid in Methanol. Add catalytic

( -

Dehydration: You must use a chemical drying agent (e.g., Trimethyl orthoformate or Molecular Sieves 3Å) in the pot to consume water immediately.

-

Temp: Heat to

(gentle reflux). Monitor by HPLC every 30 mins. Stop immediately upon product formation.

Module 3: Temperature Optimization Matrix

Use this table to select the correct thermal window for your chosen method.

| Method | Phase | Optimal Temp | Danger Threshold | Consequence of Overheating |

| Alkylation (MeI) | Reaction | Methylation of Nitrile (N-Me nitrilium) / Hydrolysis | ||

| Acid Chloride | Activation | Polymerization / Nitrile degradation | ||

| Acid Chloride | Quench (MeOH) | Pinner Reaction (Imidate formation) | ||

| Fischer | Reaction | Rapid Hydrolysis to Amide |

Module 4: Troubleshooting & FAQs

Q1: I see a new peak in the NMR at 6.0–7.5 ppm (broad singlets) that disappears with shake. What is it?

Diagnosis: This is the primary amide (

-

If using Method C (Fischer): Your temperature was too high or reaction time too long. Water accumulated in the system [2].

-

If using Method B (Acid Chloride): You likely did not remove excess

before adding methanol, generating high concentrations of

Q2: My reaction mixture turned into a gummy solid that is insoluble in organic solvents.

Diagnosis: Polymerization or formation of the dicarboxylic acid salt.

Cause: If

Q3: Why is the reaction rate slow at ?

Expert Insight: The 3-methyl group provides slight steric resistance to the rotation of the carboxylate, making the initial nucleophilic attack slower than in unsubstituted benzoic acid [3].

Solution: Do not increase temperature. Instead, increase the concentration (run at

Q4: Can I use Ethanol instead of Methanol?

Answer: Yes, but be careful. Ethanol requires a higher reflux temperature (

Decision Logic for Researchers

Figure 2: Workflow for selecting the optimal synthesis method based on scale and constraints.

References

-

Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). Mechanism of the Hydrolysis of Nitriles. Journal of the American Chemical Society. Link

-

Fischer Esterification & Water Control: Liu, B., et al. (2006). Selective esterification of carboxylic acids in the presence of nitriles. Tetrahedron Letters. Link

-

Steric Hindrance in Benzoates: Exner, O. (1998).[9] Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[9] Link

-

General Nitrile Stability: "Hydrolysis of Nitriles." Chemistry LibreTexts. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. jove.com [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Removing copper impurities from ethyl 4-cyano-3-methylbenzoate synthesis

Topic: Removing copper impurities from ethyl 4-cyano-3-methylbenzoate synthesis Ticket ID: #CU-CN-403 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The Problem: You are synthesizing ethyl 4-cyano-3-methylbenzoate , likely via a Rosenmund-von Braun reaction (using stoichiometric CuCN) or a Palladium-catalyzed cyanation with copper co-catalysts.

The Challenge:

Copper residues are not merely physically trapped; they are chemically bound. The cyano (nitrile) group on your target molecule is a potent

Regulatory Impact: Under ICH Q3D guidelines, Copper is a Class 3 impurity. While oral limits are generous (3000 µ g/day ), parenteral limits are strict (300 µ g/day ). For early-phase drug development, demonstrating control over this impurity is critical for IND submission.

Diagnostic: Assess Your Contamination Level

Before selecting a protocol, identify your current status using the visual guide below:

| Visual Indicator | Estimated Cu Load | Recommended Protocol |

| Dark Green / Opaque | > 5,000 ppm (Bulk) | Protocol A: Oxidation & Ammonia Wash |

| Light Blue / Hazy | 500 – 5,000 ppm | Protocol A followed by Protocol B |

| Colorless / Yellow | < 500 ppm | Protocol C: Scavenger Polishing |

Workflow Logic & Decision Tree

The following decision tree outlines the logical flow for selecting the appropriate remediation strategy based on your current impurity levels and process constraints.

Caption: Logic flow for selecting copper removal protocols based on initial visual assessment and quantitative checkpoints.

Troubleshooting Guides & Protocols

Protocol A: The Ammonia/NH₄Cl Wash (Bulk Removal)

Best For: High-level contamination (Green/Blue crude).

Mechanism: Ammonia is a harder base than the nitrile. It displaces the nitrile ligand, forming the water-soluble tetraamminecopper(II) complex,

Step-by-Step:

-

Dilution: Dilute your reaction mixture (or crude residue) in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible, as it promotes emulsions with basic water.

-

The Wash: Prepare a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (28-30%) .

-

Why? The NH₄Cl buffers the solution, preventing the formation of insoluble copper hydroxides, while the NH₄OH provides the ligand.

-

-

Extraction: Add the aqueous mix to your organic phase (1:1 vol/vol). Shake vigorously for 5 minutes.

-

Observation: The aqueous layer should turn Royal Blue .

-

Repeat: Separate layers. Repeat the wash until the aqueous layer is colorless .[1]

-

Acid Wash: Wash the organic layer once with 1M HCl (to remove residual ammonia) and then brine.

Troubleshooting FAQ:

Q: The aqueous layer stays light blue, but the organic layer is still green. Why? A: You likely have Cu(I) species, which are less soluble in ammonia and often colorless or pale. Fix: Add a small amount of air or a mild oxidant (like stirring the biphasic mixture open to air) to oxidize Cu(I) to Cu(II). Cu(II) binds ammonia much more strongly.

Q: I have a terrible emulsion. A: Basic washes often emulsify. Fix: Add solid NaCl directly to the separatory funnel to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite to break the emulsion.

Protocol B: Solid Scavengers (Polishing Step)

Best For: Dropping ppm from ~500 to <10.

Mechanism: Functionalized silica (e.g., Thiol or Thiourea) binds soft metals like Cu(I) and Cu(II) with extremely high affinity (

Step-by-Step:

-

Selection: Use SiliaMetS® Thiol or QuadraPure® TU .

-

Dosage: Calculate 4 equivalents of scavenger relative to the estimated residual copper (determined by ICP-MS or estimation).

-

Rule of Thumb: If unknown, use 5-10 wt% of scavenger relative to the mass of your crude product.

-

-